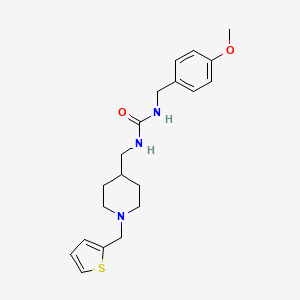
(4-Bromo-2-methoxyphenyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-methoxyphenyl)methanamine;hydrochloride” can be represented by the InChI code:1S/C8H10BrNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H . Physical And Chemical Properties Analysis
“(4-Bromo-2-methoxyphenyl)methanamine;hydrochloride” is a powder at room temperature . The compound has a molecular weight of 252.54 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Synthesis of ALK Inhibitors
4-Bromo-2-methoxyphenyl)methanamine;hydrochloride: is utilized in the synthesis of 3,5-diamino-1,2,4-triazole ureas , which are potent inhibitors of the anaplastic lymphoma kinase (ALK) . ALK is a critical target in the treatment of certain types of cancer, including non-small cell lung carcinoma. By inhibiting ALK, these compounds can prevent the proliferation of cancer cells.
Development of Rho Kinase Inhibitors
This compound serves as a reagent in the creation of chroman-3-amides , which act as potent Rho kinase inhibitors . Rho kinases play a significant role in various cellular processes, including contraction, motility, proliferation, and apoptosis. Inhibitors of Rho kinase have therapeutic potential in treating cardiovascular diseases, glaucoma, and cancer.
Nanocrystal Research
In the field of nanoscience, (4-Bromo-2-methoxyphenyl)methanamine;hydrochloride may be involved in the synthesis of nanocrystals. Nanocrystals have diverse applications, including in materials science, electronics, and photonics . They are also used in drug delivery systems and as contrast agents in medical imaging.
Pharmaceutical Intermediates
As an important raw material and intermediate, this compound is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production . Its role as an intermediate allows for the creation of a wide range of final products, making it a versatile component in chemical synthesis.
Biological Frameworks
The compound can be part of the synthesis of acridine derivatives, which are researched for their therapeutic potential in treating disorders such as cancer, Alzheimer’s disease, and bacterial infections . Acridine derivatives function by intercalating into DNA, affecting biological processes involving DNA and related enzymes.
Glassy Gels Formation
Researchers have created a new class of materials known as ‘glassy gels’ that are hard and difficult to break despite containing a significant amount of liquid. While the direct involvement of (4-Bromo-2-methoxyphenyl)methanamine;hydrochloride in this specific research is not mentioned, similar compounds are often used in the creation of novel materials with unique properties .
Safety And Hazards
“(4-Bromo-2-methoxyphenyl)methanamine;hydrochloride” is classified under the GHS07 hazard class . The compound has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(4-bromo-2-methoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPWBRFLUGZEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methoxyphenyl)methanamine hydrochloride | |
CAS RN |
2230802-60-3 |
Source


|
| Record name | (4-bromo-2-methoxyphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2760649.png)
![2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2760651.png)



![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)
![1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760661.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2760662.png)


![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2760667.png)


